molecular formula C9H9N5O B3014491 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide CAS No. 1421490-49-4

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B3014491
CAS No.: 1421490-49-4
M. Wt: 203.205
InChI Key: VLEWWPJGRJSPBO-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound featuring a molecular architecture that combines an imidazole ring directly linked to a pyrimidine scaffold, terminated with an acetamide group . This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The imidazole ring is a prominent pharmacophore found in a wide array of biologically active molecules and is known for its amphoteric nature (ability to act as both an acid and a base) and its capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds incorporating the imidazole nucleus have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and notably, anticancer properties . The pyrimidine ring is another essential heterocycle in biochemistry, present in nucleic acids, and is a common scaffold in many therapeutic agents. The strategic fusion of these two rings in a single molecule is a common approach in the design of new chemical entities for biological evaluation . While specific biological data for this exact compound may be limited, its close structural analogs have shown promising research applications, particularly in oncology. For instance, a related compound with a 4-fluorophenylacetamide group demonstrated cytotoxic activity against various human cancer cell lines, including skin cancer (A431) and glioblastoma (U251), suggesting that the core imidazole-pyrimidine structure may play a role in interfering with cell proliferation pathways . The mechanism of action for compounds of this class can be diverse but often involves interaction with key cellular enzymes. Some imidazole-pyrimidine hybrids are designed to target kinase enzymes, which are critical regulators of cell growth and survival . Researchers value this compound as a key synthon for further chemical modification and derivatization to explore structure-activity relationships and develop novel probes or inhibitors. This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-7(15)13-8-4-11-9(12-5-8)14-3-2-10-6-14/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEWWPJGRJSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized from glyoxal and ammonia, while the pyrimidine ring can be formed from the reaction of β-diketones with amidines .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the desired scale of production and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from Benzo-Oxazolo-Oxazine Derivatives ()

Three compounds from share structural motifs with the target molecule:

  • Compound 48 : Features a pyridin-3-yl boronic acid-derived substituent with an imidazole group. Its benzo-oxazolo-oxazine scaffold adds complexity compared to the simpler pyrimidine core of the target compound.
  • Compound 49 : Incorporates a pyrimidin-5-yl group, mirroring the pyrimidine core of the target molecule but fused to a benzo-oxazolo-oxazine system.
  • Compound 50 : Includes a 2,4-dimethoxy-pyrimidine substituent, highlighting how methoxy modifications alter electronic properties.

Synthesis Comparison :
All three analogs were synthesized via Suzuki-Miyaura coupling between boronic acids and a common precursor (33a). Yields ranged from 68.5% to 78.4%, suggesting efficient synthetic routes for pyrimidine-containing systems. The target compound may follow similar coupling strategies, though its simpler structure could improve yield or reduce steps.

Benzothiazole-Based Acetamides ()

The European patent describes benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) with acetamide side chains. While structurally distinct from the target compound, these share functional group similarities:

  • Key Differences : The benzothiazole core replaces pyrimidine-imidazole, and trifluoromethyl groups enhance lipophilicity.
  • Pharmacological Implications : Benzothiazole derivatives often exhibit anticancer or anti-inflammatory activity, suggesting the target compound’s pyrimidine-imidazole core may prioritize different biological targets (e.g., kinase inhibition).

Indole-Containing Analog ()

2-(1H-Indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421522-26-0) shares the pyrimidine-imidazole-acetamide backbone but incorporates an indole group.

Physicochemical and Pharmacological Data Comparison

Property Target Compound Compound 49 () Benzothiazole Derivative () Indole Analog ()
Core Structure Pyrimidine-imidazole Benzo-oxazolo-oxazine + pyrimidine Benzothiazole + phenylacetamide Pyrimidine-imidazole + indole
Melting Point (°C) Not reported 225–226 Not reported Not reported
Molecular Weight (g/mol) ~260 (estimated) Not explicitly stated ~354 (e.g., C17H14F3N3O2S) 332.4
Synthetic Yield Not reported 78.4% Not reported Not reported
Key Modifications None Methoxy groups (Compound 50) Trifluoromethyl, methoxy substituents 2-Methylimidazole, indole

Notes:

  • Methoxy groups (Compound 50) and trifluoromethyl groups () enhance metabolic stability but may reduce solubility.

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound features both imidazole and pyrimidine rings, which are known for their roles in various biological processes. The compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further pharmacological exploration .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as cytochrome P450 enzymes .
  • Cell Signaling Modulation : It interacts with various cellular pathways that influence cell proliferation and apoptosis, particularly in cancer cells .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, affecting both bacterial and fungal pathogens .

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, possess significant anticancer properties. A study highlighted that imidazole-containing compounds can inhibit angiogenesis and modulate pathways crucial for tumor growth .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundHeLa (Cervical)16.1
BromolevamisoleVarious Cancer Lines< 10
LevamisoleVarious Cancer Lines0.52

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Study 1: Anticancer Efficacy

In a study examining the effects of various imidazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in HeLa cells with an IC50 value of 16.1 µM. This suggests a promising role as a potential anticancer agent through the modulation of key signaling pathways involved in cell proliferation .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cytochrome P450C24A1 by related imidazole derivatives. The study demonstrated that certain derivatives exhibited IC50 values as low as 0.3 µM, indicating strong inhibitory potential compared to standard inhibitors like ketoconazole . This highlights the relevance of this compound in drug development targeting metabolic enzymes.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.
  • Mechanistic Studies : To elucidate detailed molecular mechanisms underlying its biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-aminopyrimidine derivatives with imidazole-containing electrophiles under reflux conditions with catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8–10 min).
  • NMR : Confirm aromatic protons (δ 7.5–8.5 ppm for pyrimidine and imidazole protons) and acetamide methyl group (δ ~2.1 ppm).
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase assays (e.g., JAK/STAT pathways) using fluorescent ATP analogs.
  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric ambiguity in the imidazole-pyrimidine core?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) can elucidate bond lengths and angles. For example, compare N–C bond distances in the imidazole ring (expected range: 1.31–1.38 Å) to confirm tautomeric forms. Hydrogen bonding networks (e.g., N–H···O interactions) further stabilize specific tautomers .

Q. What computational methods predict SAR for modifying the acetamide substituent?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) to assess binding affinity changes.
  • DFT Calculations : Optimize substituent geometry at B3LYP/6-31G(d) level; correlate electron-withdrawing groups (e.g., -CF₃) with enhanced electrophilicity .

Q. How to address contradictory cytotoxicity results across cell lines?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 72 hr exposure, 10% FBS).
  • Mechanistic Profiling : Assess apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to differentiate modes of action.
  • Purity Verification : Re-test batches with ≥98% purity (HPLC) to exclude excipient interference .

Q. Why does regioselectivity vary in derivatizing the pyrimidine ring?

  • Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-deficient C5 position) and steric factors. For example, substituents at C2 (imidazole) direct electrophilic attacks to C4/C6. Use directing groups (e.g., -NH₂) or Lewis acids (e.g., ZnCl₂) to control reaction pathways .

Data Analysis & Experimental Design

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 hr.
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .

Q. What statistical approaches resolve batch-to-batch variability in bioactivity?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across batches. Use PCA (principal component analysis) to correlate impurities (HPLC peaks) with reduced activity .

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